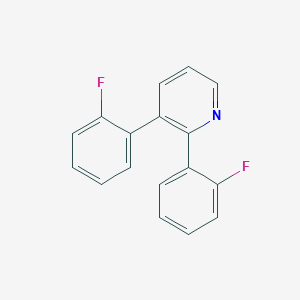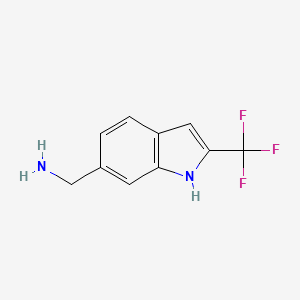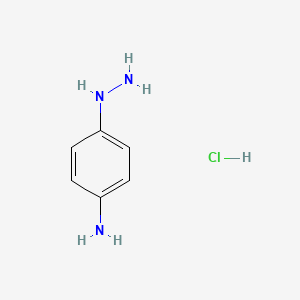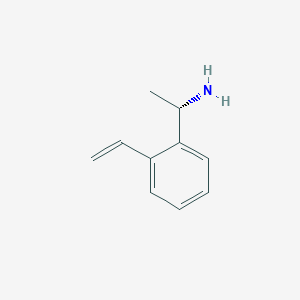
(S)-1-(2-Vinylphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Vinylphenyl)ethanamine is an organic compound characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Vinylphenyl)ethanamine typically involves the reaction of 2-vinylbenzyl chloride with ammonia or an amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Vinylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the vinyl group.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(2-Vinylphenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Vinylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Vinylphenylamine: Lacks the ethanamine moiety.
1-(2-Vinylphenyl)ethanol: Contains a hydroxyl group instead of an amino group.
2-Vinylbenzylamine: Similar structure but different substitution pattern.
Uniqueness
(S)-1-(2-Vinylphenyl)ethanamine is unique due to the presence of both a vinyl group and an ethanamine moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C10H13N |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
(1S)-1-(2-ethenylphenyl)ethanamine |
InChI |
InChI=1S/C10H13N/c1-3-9-6-4-5-7-10(9)8(2)11/h3-8H,1,11H2,2H3/t8-/m0/s1 |
Clave InChI |
VYNYXGYTDWJDJN-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1C=C)N |
SMILES canónico |
CC(C1=CC=CC=C1C=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(4-(3-Oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)piperazin-1-yl)butyl)triphenylphosphonium](/img/structure/B12953330.png)
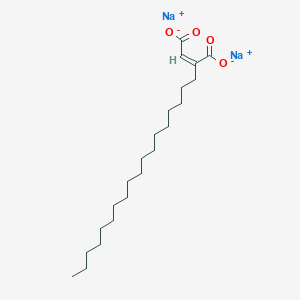


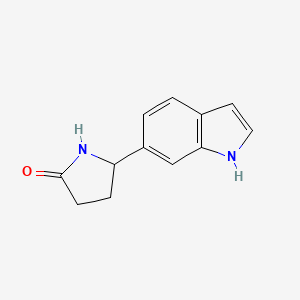
![1-(4-(Benzo[d]thiazol-2-yl(methyl)amino)piperidin-1-yl)-3-(3,4-difluorophenoxy)propan-2-ol](/img/structure/B12953355.png)
![8-(Benzylamino)hexahydro-3H-oxazolo[3,4-a]pyridin-3-one](/img/structure/B12953358.png)
![6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12953366.png)

